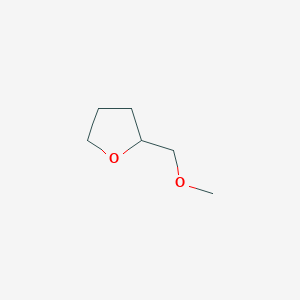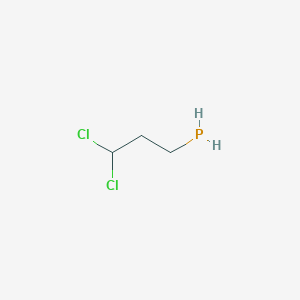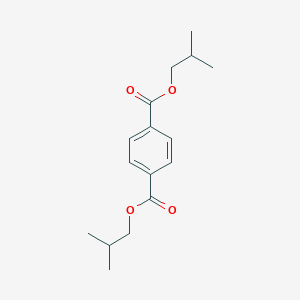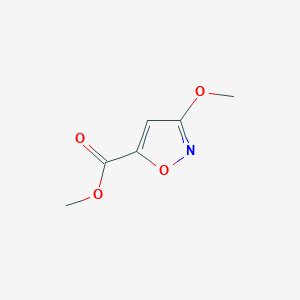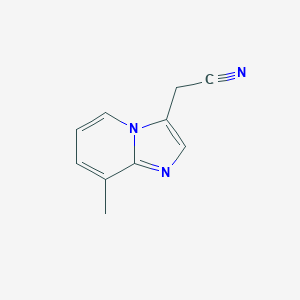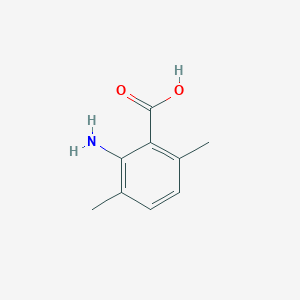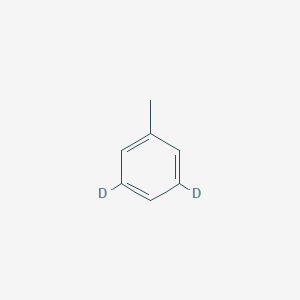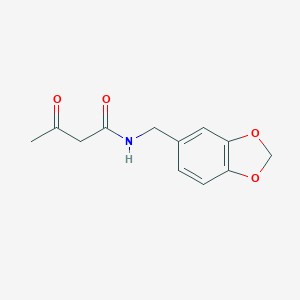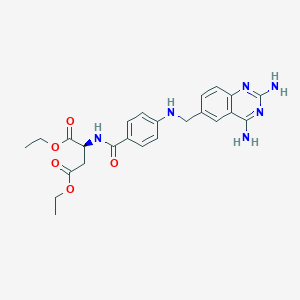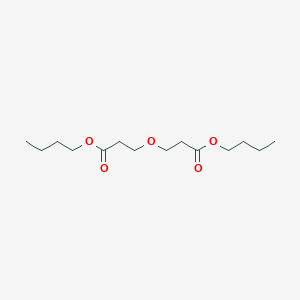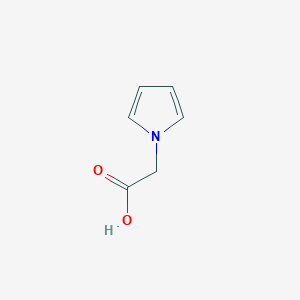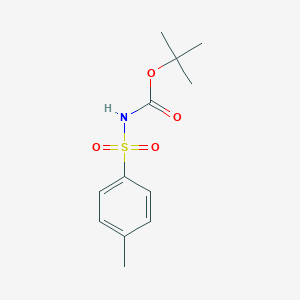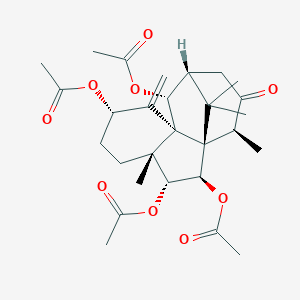
Taxinin L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taxinin L, also known as Taxusin L, is a natural product isolated from the bark of the Taxus yunnanensis tree. It belongs to the class of taxane diterpenoids and possesses a unique chemical structure. Taxinin L has gained significant attention in recent years due to its potential applications in scientific research.
科学的研究の応用
Taxane Derivatives Synthesis
Taxanes like taxinin B and taxol, derived from plants like the yew tree, are notable for their anti-leukemic and antitumoral activities. The synthesis of less substituted taxane derivatives, which might also be biologically active, is a topic of increasing interest in recent years. A novel approach to synthesize a tricyclic taxane skeleton with potential biological activity was reported by Neh, Blechert, Schnick, & Jansen (1984).
Taxifolin and Its Biological Activities
Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants and commercial preparations. Studies have shown it to have pharmacological activities in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders, with prominent anti-cancer activity. For the development of taxifolin as a drug for human use, further research on pharmacokinetics, molecular mechanisms, and safety is suggested by Sunil & Xu (2019).
Antioxidant and Anti-inflammatory Properties
Taxifolin shows potent antioxidative and anti-inflammatory effects. For instance, it was found to inhibit expressions of inflammatory mediators and demonstrated strong DPPH radical scavenging, as observed in studies conducted by Choi et al. (2011).
Anti-Glycation and Cell Viability Effects
Taxifolin-rich extracts from plants like the Japanese larch have been studied for their biological activities. These studies found that taxifolin exhibits low growth inhibition activity and induces less inflammatory cytokines, while also showing in vitro anti-glycation activities. The effects of taxifolin-rich extracts are assumed to be similar to taxifolin itself, as discussed by Muramatsu et al. (2019).
Cardiovascular Protection
Taxifolin has been identified to play a protective role in the cardiovascular system. For instance, it was found to significantly improve ventricular functional recovery and regulate oxidative stress in myocardial ischemia/reperfusion injury, thereby modulating the mitochondrial apoptosis pathway. This cardioprotective effect of taxifolin is detailed by Tang et al. (2019).
特性
CAS番号 |
18530-11-5 |
|---|---|
製品名 |
Taxinin L |
分子式 |
C28H38O9 |
分子量 |
518.6 g/mol |
IUPAC名 |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-22(35-16(4)30)28-14(2)21(34-15(3)29)10-11-26(28,9)23(36-17(5)31)24(37-18(6)32)27(13,28)25(19,7)8/h13,19,21-24H,2,10-12H2,1,3-9H3/t13-,19+,21+,22-,23+,24+,26+,27-,28-/m1/s1 |
InChIキー |
JNFYHGDAJJBXAT-PMAAGCSJSA-N |
異性体SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




